N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is an organic compound characterized by a benzamide core substituted with a cyclopropyl group, a hydroxypropyl chain, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-aminobenzamide with appropriate reagents under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is added through nucleophilic substitution reactions, where a suitable halide precursor reacts with the benzamide derivative.
Methylsulfanyl Group Incorporation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzamide core can be reduced to form amines or other derivatives.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and methylsulfanyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxypropyl)-2-(methylsulfanyl)benzamide
- N-(2-cyclopropyl-2-hydroxyethyl)-2-(methylsulfanyl)benzamide
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more stable and potentially more reactive compared to similar compounds without the cyclopropyl group.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and potential applications in medicine, chemistry, and industry. Further studies are needed to fully explore its capabilities and benefits.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-14(17,10-7-8-10)9-15-13(16)11-5-3-4-6-12(11)18-2/h3-6,10,17H,7-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZKBUMRUBSTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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